molecular formula C9H20ClN B2846508 3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride CAS No. 2460754-99-6

3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2846508
CAS RN: 2460754-99-6
M. Wt: 177.72
InChI Key: YUIMGRBFLZUVQP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2460754-99-6 . It has a molecular weight of 177.72 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-neopentylcyclobutan-1-amine hydrochloride . The InChI code is 1S/C9H19N.ClH/c1-9(2,3)6-7-4-8(10)5-7;/h7-8H,4-6,10H2,1-3H3;1H . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 177.72 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride and its related compounds are used in various synthetic applications in organic chemistry. The synthesis of 1-ethynylcyclobutylamine, a structurally similar compound, involves preparation as hydrochlorides from cyclopropylacetylene and shows potential in organic synthesis (Kozhushkov et al., 2010). Additionally, the protected α-aminocyclobutanone derivative serves as a modular synthon for accessing cyclobutanone-containing lead inhibitors, showcasing its importance in medicinal chemistry (Mohammad et al., 2020).

Importance in Biological Active Compound Synthesis

Amine-substituted cyclobutanes, such as 3-(2,2-Dimethylpropyl)cyclobutan-1-amine, play a crucial role in the synthesis of biologically active compounds. The development of synthetic methods for polysubstituted aminocyclobutanes, which are vital substructures in these compounds, is of significant interest. This includes methods for diastereo- and enantioselective synthesis (Feng et al., 2019).

Application in Enantioselective Synthesis

The amide derived from N-tosylsarcosine and dimethylpyrrolidine, similar in structure to 3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride, has been used in the synthesis of cyclobutanones, which are further oxidized to gamma-lactones. This showcases its utility in asymmetric vicinal acylation of olefins and highlights its potential in enantioselective synthesis (Genicot & Ghosez, 1992).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)6-7-4-8(10)5-7;/h7-8H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMGRBFLZUVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethylpropyl)cyclobutan-1-amine;hydrochloride

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